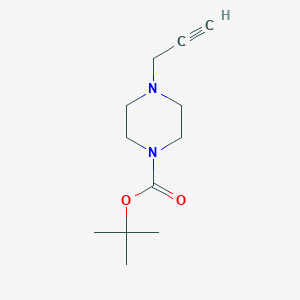

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXARSVKYJPDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461269 | |

| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199538-99-3 | |

| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate chemical properties

Abstract

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, commonly referred to as N-Boc-N'-propargyl-piperazine, is a versatile heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a piperazine ring, a crucial scaffold in numerous pharmaceuticals, with a terminal alkyne functionality and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for sequential, orthogonal chemical modifications. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," enabling the efficient and specific conjugation to azide-tagged molecules. The Boc group provides robust protection for the piperazine nitrogen, which can be selectively removed under acidic conditions to reveal a secondary amine for subsequent functionalization. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers in drug development and related fields.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. The piperazine ring enhances aqueous solubility and offers a conformationally constrained scaffold, while the Boc group imparts solubility in organic solvents and the propargyl group provides a specific point of covalent modification.[1]

| Property | Value | Reference |

| CAS Number | 188377-76-4 / 199538-99-3 | [2] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [2] |

| Molecular Weight | 224.30 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid, viscous liquid, or liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Synthesis and Characterization

Synthetic Pathway

The most prevalent and efficient synthesis of this compound involves the direct N-alkylation of tert-butyl piperazine-1-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the Boc-piperazine attacks a propargylic electrophile, typically propargyl bromide or chloride.

The reaction is conducted in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrohalic acid byproduct. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate the reaction.

DOT Script for Synthesis Workflow:

Caption: Synthesis of the title compound via N-alkylation.

Spectroscopic Profile

Verifying the identity and purity of the synthesized compound is critical. The key spectroscopic features are:

-

¹H NMR: Distinctive signals include the Boc group protons (~1.4 ppm), the piperazine ring protons (two sets of multiplets between ~2.4 and ~3.5 ppm), the methylene protons of the propargyl group (~3.3 ppm), and the acetylenic proton (~2.2 ppm).

-

¹³C NMR: Characteristic peaks correspond to the carbons of the Boc group (C(CH₃)₃ at ~28 ppm and C=O at ~154 ppm), the piperazine ring carbons, and the alkyne carbons (~75 and ~78 ppm).

-

IR Spectroscopy: Key vibrational bands include the C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

-

Mass Spectrometry: The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 225.16.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups: the terminal alkyne and the Boc-protected amine.

The Alkyne Handle: Click Chemistry

The terminal alkyne is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable 1,2,3-triazole linkage. This allows the piperazine core to be conjugated to a vast array of molecules, including peptides, proteins, fluorescent dyes, and drug payloads that have been functionalized with an azide group.[3]

DOT Script for CuAAC Reaction:

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Exemplary Protocol for CuAAC Reaction:

-

Dissolve this compound (1.0 eq) and the azide-containing substrate (1.0 eq) in a suitable solvent mixture (e.g., DMF/water or tBuOH/water).

-

Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.

-

Add copper(II) sulfate pentahydrate (0.1 eq) from an aqueous stock solution.

-

Stir the reaction at room temperature for 5 minutes to 24 hours, monitoring by TLC or LC-MS.[3]

-

Upon completion, quench the reaction and purify the triazole product, typically via column chromatography.

The causality behind this protocol is the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate, which then catalyzes the cycloaddition.

The Piperazine Core: Deprotection and Further Functionalization

The Boc group is a robust protecting group, stable to the conditions of CuAAC and many other reactions. Its primary utility is its clean and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.

DOT Script for Deprotection and Functionalization:

Caption: Deprotection and subsequent functionalization pathways.

This deprotection unmasks the secondary amine of the piperazine ring. This newly available nucleophile can then undergo a wide range of subsequent reactions, including:

-

Amide bond formation: Reaction with acyl chlorides, carboxylic acids (with coupling agents), or anhydrides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation: Participation in Buchwald-Hartwig or Ullmann coupling reactions.

This two-step sequence (click reaction followed by deprotection/functionalization, or vice-versa) allows the molecule to act as a versatile linker, connecting two different molecular entities.

Applications in Drug Discovery and Chemical Biology

The unique architecture of this compound makes it a valuable building block in several advanced research areas:

-

PROTACs and Molecular Glues: The piperazine moiety is a common component of ligands for E3 ubiquitin ligases (e.g., Cereblon, VHL). This linker can be used to attach such ligands to a warhead that binds a target protein, forming Proteolysis-Targeting Chimeras (PROTACs).

-

Novel GPR119 Agonists: Derivatives of this molecule have been synthesized via click chemistry to create potent G-protein coupled receptor 119 (GPR119) agonists, which are potential therapeutic agents for type 2 diabetes.[3]

-

Photosensitizers for Photodynamic Therapy: The compound has been incorporated into BODIPY-anthracene dyads, where the piperazine-alkyne unit serves to extend the electronic conjugation and modulate the photophysical properties of the molecule for applications in antimicrobial photodynamic therapy.[4]

-

Bioconjugation and Imaging: The alkyne handle allows for the straightforward attachment of the piperazine scaffold to biomolecules or imaging agents (like fluorophores or PET ligands) for diagnostic and research applications.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a high-value chemical tool whose utility is derived from its orthogonal reactive sites. The combination of a "clickable" alkyne and a selectively deprotectable piperazine nitrogen provides chemists with a robust and flexible scaffold for the construction of complex molecules. Its proven application in the synthesis of bioactive compounds and advanced materials underscores its importance for researchers at the forefront of drug discovery and chemical innovation.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. clariant.com [clariant.com]

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate IUPAC name

An In-Depth Technical Guide to tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates three key structural features: a piperazine core, a common scaffold in pharmacologically active compounds; an N-Boc protecting group, which facilitates regioselective synthesis; and a terminal alkyne (propargyl group), which serves as a reactive handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This document details the molecule's nomenclature, physicochemical properties, synthesis, chemical reactivity, and applications, providing field-proven insights and detailed experimental protocols for its use as a synthetic building block.

Nomenclature and Structural Elucidation

The formal nomenclature and structural identifiers for this compound are critical for accurate documentation and research.

-

IUPAC Name: this compound.[1]

-

Common Synonyms: 1-Boc-4-propargylpiperazine, tert-butyl 4-propargylpiperazine-1-carboxylate.

-

CAS Number: 199538-99-3.[1]

The structure consists of a central piperazine ring. One nitrogen atom (at position 1) is protected with a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis.[2] The other nitrogen atom (at position 4) is substituted with a propargyl group (-CH₂C≡CH).[3][4] The propargyl group's terminal alkyne is a key functional handle for further molecular elaboration.[3][4]

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 224.30 g/mol | PubChem[1] |

| Appearance | White or yellowish crystal | lifechem pharma[5] |

| InChIKey | OAXARSVKYJPDPA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound involves the direct N-alkylation of commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

The causality behind this experimental design is rooted in the differential reactivity of the two nitrogen atoms in 1-Boc-piperazine. The nitrogen at the 1-position is part of a carbamate and is therefore significantly less nucleophilic than the secondary amine at the 4-position. This inherent electronic difference allows for highly selective alkylation at the N4 position without competing reactions at the N1 position, obviating the need for complex protection-deprotection schemes for the piperazine core itself.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will result in a product with spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) in acetonitrile (ACN) is added a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Reagent Addition: Propargyl bromide (1.1 equiv., typically as an 80% solution in toluene) is added dropwise to the stirred suspension at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting piperazine.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary, although the reaction is often clean enough to yield a product of high purity after work-up.

Chemical Reactivity and Key Transformations

The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group is labile under acidic conditions, while the terminal alkyne is reactive in metal-catalyzed coupling reactions.

The N-Boc Protecting Group: A Gateway to N1-Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6]

Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like methanol or dioxane.[2][7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]

Caption: Boc-deprotection yielding the free secondary amine.

Protocol: N-Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the deprotected piperazine, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive work-up.

The Propargyl Group: A Handle for "Click" Chemistry

The propargyl group (-CH₂C≡CH) is a highly versatile functional group, renowned for its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click" reaction is a cornerstone of modern chemical biology and drug discovery, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.[3] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3]

Caption: CuAAC "Click" reaction pathway.

Applications in Research and Drug Discovery

This compound is not an end-product but a valuable synthetic intermediate. Its bifunctional nature allows for its use as a "linker" or "scaffold" in the synthesis of more complex molecules.

-

Fragment-Based Drug Discovery (FBDD): The piperazine core is a privileged scaffold in many approved drugs. This building block allows for the facile introduction of a piperazine fragment, with the propargyl group serving as a vector for linking to other fragments or solubilizing groups via click chemistry.

-

PROTACs and Chemical Probes: In the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes, stable linkers are required to connect a protein-binding ligand to another moiety (e.g., an E3 ligase ligand). The triazole ring formed from the click reaction provides a rigid, stable, and biologically compatible linkage.

-

Combinatorial Chemistry: The robust nature of the click reaction allows this building block to be used in high-throughput synthesis of compound libraries for screening purposes.

Safety and Handling

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

-

Hazards: While specific toxicity data is limited, related piperazine derivatives can cause skin and eye irritation.[5] Assume the compound is harmful if swallowed or inhaled and avoid direct contact.

References

- 1. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry. We delve into the principles of ionization, predictable fragmentation pathways, and a robust, self-validating experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using mass spectrometry, ensuring data integrity and confident structural elucidation.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule of significant interest. It incorporates a piperazine ring, a common scaffold in pharmacologically active compounds; a propargyl group, which serves as a versatile handle for bio-conjugation via "click chemistry"; and a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled, sequential synthesis. The precise characterization of this molecule is paramount for ensuring the purity of synthetic intermediates and the structural integrity of final drug candidates.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2] This guide explains the causal logic behind method development for this specific analyte, moving beyond a simple recitation of parameters to empower the analyst with a predictive understanding of the molecule's journey through the mass spectrometer.

Molecular Overview and Predicted Properties

A thorough analysis begins with an understanding of the molecule's fundamental properties, which directly influence its mass spectrometric behavior.

The structure contains several key features that dictate its ionization and fragmentation:

-

Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are basic sites, readily accepting a proton in the acidic mobile phases typically used in Electrospray Ionization (ESI).

-

Thermally Labile Boc Group: The tert-butyloxycarbonyl group is notoriously susceptible to cleavage under energetic conditions, a characteristic we will leverage for structural confirmation.[3][4]

-

Propargyl and Piperazine Moieties: These groups provide the core structure and specific fragmentation patterns that confirm the molecule's identity.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem[5] |

| Average Mass | 224.30 g/mol | PubChem[5] |

| Monoisotopic Mass | 224.1525 g/mol | PubChem[5] |

Ionization Methodology: The Gateway to Analysis

The transition of an analyte from the solution phase to a charged, gaseous ion is the critical first step in MS analysis. For a molecule like this compound, which is polar and thermally sensitive, Electrospray Ionization (ESI) is the superior method.

3.1. Rationale for Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that uses a high voltage to create a fine aerosol, allowing for the gentle transfer of pre-formed ions from solution into the gas phase without causing premature fragmentation.[1][6][7] This is crucial for preserving the intact molecular ion for initial mass measurement (MS1) and subsequent controlled fragmentation (MS/MS). Given the molecule's basic piperazine nitrogens, ESI in positive ion mode is the logical choice, as it readily facilitates protonation to form the [M+H]⁺ ion.

3.2. Predicted Full Scan (MS1) Ions

In a typical ESI-MS analysis using a protic solvent like methanol or acetonitrile with a formic acid additive, we can confidently predict the appearance of several adducts in the full scan spectrum.

Table 2: Predicted Precursor Ions in ESI+ Full Scan Spectrum

| Ion Species | Calculated m/z | Notes |

|---|---|---|

| [M+H]⁺ | 225.1598 | Primary target ion for fragmentation (MS/MS). |

| [M+Na]⁺ | 247.1417 | Commonly observed sodium adduct.[8] |

| [M+K]⁺ | 263.1157 | Potassium adduct, often seen as a minor species. |

| [2M+H]⁺ | 449.3118 | Dimer ion, possible at higher concentrations. |

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Identification

Tandem mass spectrometry (MS/MS) provides unambiguous structural confirmation by isolating the precursor ion of interest (e.g., m/z 225.16) and subjecting it to fragmentation through collision-induced dissociation (CID).[9][10][11] The resulting product ions are diagnostic of the molecule's constituent parts.

4.1. Proposed Fragmentation Pathways

The fragmentation of the protonated molecule, [C₁₂H₂₀N₂O₂ + H]⁺, is governed by the chemical stability of the resulting fragments. The primary sites of cleavage are the labile Boc group and the piperazine ring structure.

Diagram 1: Proposed MS/MS Fragmentation Pathway A DOT language script visualizing the fragmentation cascade from the parent ion.

Caption: Proposed fragmentation of protonated this compound.

4.2. Interpretation of Key Fragments

The product ion spectrum is expected to be dominated by several high-abundance, structurally significant ions.

Table 3: Predicted Product Ions and Their Structural Origins

| Fragment | Predicted m/z | Proposed Loss / Structure | Mechanistic Rationale |

|---|---|---|---|

| A | 169.14 | [M+H - C₄H₈]⁺ (Loss of isobutylene) | This is a hallmark fragmentation of Boc-protected amines.[3] The stable tert-butyl carbocation is lost as neutral isobutylene (56 Da), leaving a carbamic acid intermediate that decarboxylates. |

| B | 125.10 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | This corresponds to the complete loss of the Boc group as a neutral molecule (100 Da), resulting in the protonated 1-(prop-2-yn-1-yl)piperazine. This is a highly indicative fragment. |

| C | 81.07 | [C₆H₉]⁺ | Following the loss of the Boc group, this fragment likely arises from the cleavage of the piperazine ring, representing the protonated piperazine core after the loss of the propargyl group. |

| D | 96.08 | [C₆H₁₀N]⁺ | This fragment is likely formed from Fragment A (m/z 169) via further cleavage, representing a portion of the piperazine ring and propargyl group. Research on similar piperazine derivatives supports ring-opening fragmentation pathways.[12] |

A Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating checks and logical decision points.

Diagram 2: Experimental Workflow A DOT language script visualizing the analytical workflow.

Caption: A self-validating workflow for MS analysis.

5.1. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final working concentration of 1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

-

-

Instrumentation and Calibration (Trustworthiness Pillar):

-

Prior to analysis, perform a system suitability check and mass calibration using the instrument manufacturer's recommended standard solution. This step is non-negotiable and validates that the instrument is performing within specifications.

-

Set the instrument to ESI positive ion mode. Typical starting parameters include a capillary voltage of 3.0-4.0 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent flow rate.

-

-

Data Acquisition and In-Analysis Validation:

-

MS1 Full Scan: Infuse the working solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 100-500.

-

Validation Check 1: Confirm the presence of the [M+H]⁺ ion at m/z 225.16. Critically, verify that its isotopic distribution matches the theoretical pattern for C₁₂H₂₁N₂O₂⁺. This confirms the elemental composition.

-

MS/MS Product Ion Scan: Set the instrument to perform a product ion scan. Select m/z 225.16 as the precursor ion for isolation.

-

Apply collision energy (typically a ramp from 15-30 eV for a compound of this size) to induce fragmentation.

-

Validation Check 2: Analyze the resulting spectrum. The presence of the high-abundance, characteristic fragments at m/z 169.14 (loss of isobutylene) and m/z 125.10 (loss of the Boc group) provides definitive structural confirmation.

-

Conclusion

The mass spectrometric analysis of this compound is a clear and predictable process when approached with a foundational understanding of its chemical properties. By using ESI in positive ion mode, the analyst can readily observe the protonated molecular ion. Subsequent MS/MS analysis yields a rich and diagnostic fragmentation pattern, dominated by the characteristic neutral losses associated with the Boc protecting group and cleavages of the piperazine core. The protocol detailed herein provides a robust, self-validating framework to ensure accurate and reliable characterization of this important synthetic building block, bolstering confidence in downstream research and development activities.

References

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]

- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Crystal Structure of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: A Key Scaffold in Medicinal Chemistry

Abstract

The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile biological activities.[1][2] This technical guide provides an in-depth analysis of the predicted crystal structure of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a valuable synthetic intermediate for the development of novel therapeutics. While a definitive experimental crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related, structurally characterized piperazine derivatives to construct a robust predictive model.[3][4] We will explore a plausible synthetic and crystallization protocol, delineate the anticipated crystallographic parameters and key structural features, and discuss the profound implications of these structural insights for drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Significance of Propargylated Piperazines in Drug Discovery

The piperazine heterocycle is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas such as oncology, virology, and neurology.[5][6] Its prevalence stems from the unique combination of a six-membered ring with two nitrogen atoms, which imparts aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] The introduction of a propargyl group (prop-2-yn-1-yl) onto the piperazine core, as in this compound, offers a versatile handle for further chemical modification via "click chemistry" or other coupling reactions, enabling the construction of diverse compound libraries for high-throughput screening.

The tert-butoxycarbonyl (Boc) protecting group on the other nitrogen atom allows for regioselective functionalization, a critical aspect in multi-step organic synthesis. Understanding the three-dimensional arrangement of atoms in this molecule is paramount for designing derivatives with optimized pharmacological profiles. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic-level details, providing precise information on bond lengths, bond angles, and intermolecular interactions.[7] In the absence of an experimental structure for the title compound, we will leverage crystallographic data from analogous structures to predict its solid-state conformation.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of this compound is conceptually straightforward, likely proceeding via the nucleophilic substitution of a propargyl halide with tert-butyl piperazine-1-carboxylate. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is based on standard organic chemistry transformations and adapted from procedures for similar compounds.[3]

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Procedure:

-

To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

Add propargyl bromide (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Crystallization Protocol

The formation of single crystals is often a process of trial and error, involving the screening of various solvents and crystallization techniques.

Step-by-Step Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane).

-

Slowly add a less polar "anti-solvent" (e.g., hexanes, pentane) until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8 °C).

-

Alternatively, slow evaporation of a solution of the compound in a moderately volatile solvent system can also yield single crystals.

-

Collect the resulting crystals by filtration.

Predicted Crystal Structure and Crystallographic Parameters

Based on the analysis of structurally similar piperazine derivatives, we can predict the key features of the crystal structure of this compound.[3][4][8]

Molecular Conformation

The central piperazine ring is expected to adopt a stable chair conformation.[3][9] This is the most common and lowest energy conformation for six-membered saturated heterocyclic rings. The bulky tert-butyl group and the propargyl group are likely to occupy equatorial positions to minimize steric hindrance. The nitrogen atom of the Boc group will likely exhibit sp2 hybridization due to resonance with the carbonyl group, resulting in a trigonal planar geometry around this nitrogen.[3] The other nitrogen atom, attached to the propargyl group, will be sp3 hybridized with a tetrahedral geometry.[3]

Figure 2: Predicted chair conformation of the piperazine ring.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for this compound, extrapolated from data on similar compounds.[4][8]

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₂₀N₂O₂ |

| Formula Weight | 224.30 g/mol [10] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8-15 Å, b ≈ 10-17 Å, c ≈ 8-13 Å, β ≈ 90-92° |

| Volume | ≈ 1300-1800 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ≈ 1.1-1.3 g/cm³ |

Intermolecular Interactions

In the solid state, the molecules are expected to be held together by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by van der Waals forces and weak C-H···O hydrogen bonds, where the carbonyl oxygen of the Boc group acts as a hydrogen bond acceptor.[3][9] The alkyne group may also participate in weak C-H···π interactions.

Principles of Single-Crystal X-ray Diffraction: A Self-Validating System

The determination of a crystal structure by single-crystal X-ray diffraction is a robust and self-validating process.[7][11]

Data Collection and Processing

High-quality single crystals are mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are detected, and their intensities are measured as the crystal is rotated.[11][12] This process generates a unique diffraction pattern for the compound. The collected data are then processed, which involves indexing the diffraction spots, integrating their intensities, and applying various corrections.[13]

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, often using direct methods.[11] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters.[14] The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible for a good structure determination.

Implications for Drug Design

A detailed understanding of the crystal structure of this compound provides invaluable insights for drug design:

-

Conformational Analysis: Knowledge of the preferred conformation of the piperazine ring can inform the design of rigid analogues to lock the molecule in a bioactive conformation.

-

Structure-Activity Relationship (SAR) Studies: The precise atomic coordinates can be used for computational modeling and docking studies to predict how derivatives will bind to a target protein.

-

Physicochemical Properties: The crystal packing reveals information about intermolecular interactions, which can influence properties such as solubility and melting point.

Conclusion

While an experimentally determined crystal structure of this compound remains to be reported, this technical guide provides a comprehensive, predictive model based on sound chemical principles and data from closely related analogues. The proposed synthesis and crystallization protocols offer a practical starting point for obtaining single crystals of this important synthetic intermediate. The predicted structural features, including the chair conformation of the piperazine ring and the likely intermolecular interactions, provide a valuable framework for the rational design of novel therapeutic agents. The continued exploration of the rich chemistry of piperazine derivatives holds immense promise for the future of drug discovery.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. rsc.org [rsc.org]

Physical and chemical properties of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

An In-depth Technical Guide to tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Abstract: This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and scientists. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Strategic Importance

This compound (also known as 1-Boc-4-propargylpiperazine) is a bifunctional molecule of significant interest in the field of organic synthesis and pharmaceutical development. Its structure incorporates three key features:

-

A piperazine ring , a common scaffold in many approved drugs, which can improve aqueous solubility and pharmacokinetic properties.[1]

-

A tert-butoxycarbonyl (Boc) protecting group , which masks one of the piperazine nitrogens, allowing for selective functionalization of the other.

-

A terminal alkyne (propargyl group) , which serves as a versatile chemical handle for a variety of coupling reactions.

The presence of the reactive alkyne moiety makes this compound an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the piperazine scaffold to other molecules, making it a valuable building block for creating diverse chemical libraries.[2][3] It is frequently employed in the synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds.[2]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Molecular Structure

The structure combines the rigidity of the alkyne with the conformational flexibility of the piperazine ring, providing a unique scaffold for drug design.

Caption: Molecular structure of the title compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 199538-99-3 | [4] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [4] |

| Molecular Weight | 224.30 g/mol | [4] |

| Monoisotopic Mass | 224.152477885 Da | [4] |

| Physical Form | Solid or viscous liquid | |

| Purity | Typically >95% | [2] |

| Rotatable Bond Count | 3 | [4] |

Synthesis and Purification Workflow

The most common and direct synthesis route involves the N-alkylation of commercially available tert-butyl piperazine-1-carboxylate with an activated propargyl species, typically propargyl bromide.

Synthesis Workflow Diagram

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperazine-1-carboxylate and anhydrous potassium carbonate. Add anhydrous acetonitrile to form a stirrable slurry.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add the propargyl bromide solution dropwise over 15-20 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the exotherm of the alkylation reaction and minimize side product formation. The base (K₂CO₃) neutralizes the HBr formed during the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Core Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc group is stable under the conditions used to modify the alkyne but can be readily removed with acid (e.g., TFA or HCl) to reveal a secondary amine for further functionalization.

Primary Application: Click Chemistry (CuAAC)

The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and tolerant of many functional groups, making it a powerful tool for drug discovery.[3]

Caption: Reaction scheme for CuAAC (Click Chemistry).

Protocol: Model Click Chemistry Reaction

This protocol details the conjugation of the title compound to a model organic azide, such as benzyl azide.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol and Water (1:1 solvent mixture)

Procedure:

-

Setup: In a vial, dissolve the piperazine-alkyne and benzyl azide in the t-BuOH/H₂O solvent mixture.

-

Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add the CuSO₄ solution to the main reaction mixture, followed immediately by the sodium ascorbate solution. A color change is often observed.

-

Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This is a common and reliable method for generating the active catalyst.

-

-

Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the starting materials.

-

Isolation: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting product can be purified by crystallization or column chromatography if necessary.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. ~2.20 ppm (t, 1H): Terminal alkyne proton (C≡C-H). ~2.50 ppm (t, 4H): Piperazine ring protons adjacent to the propargyl-substituted nitrogen. ~3.25 ppm (d, 2H): Methylene protons of the propargyl group (-CH₂-C≡CH). ~3.40 ppm (t, 4H): Piperazine ring protons adjacent to the Boc-protected nitrogen. |

| ¹³C NMR | ~28.4 ppm: Methyl carbons of the Boc group. ~43.8 ppm: Methylene carbons of the piperazine ring adjacent to the Boc group. ~52.5 ppm: Methylene carbons of the piperazine ring adjacent to the propargyl group. ~72.0 ppm: Alkyne carbon (-C≡CH). ~79.5 ppm: Quaternary carbon of the Boc group. ~80.0 ppm: Alkyne carbon (-C≡CH). ~154.7 ppm: Carbonyl carbon of the Boc group. |

| IR (Infrared) | ~3300 cm⁻¹: Sharp, strong C-H stretch of the terminal alkyne. ~2970 cm⁻¹: C-H stretches of the alkyl groups. ~2110 cm⁻¹: Weak C≡C stretch of the alkyne. ~1690 cm⁻¹: Strong C=O stretch of the Boc carbonyl group. |

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on GHS classifications for this compound, the primary hazards are:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle only in a well-ventilated area or a chemical fume hood.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[5][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[5]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in its structural design. The combination of a Boc-protected piperazine scaffold and a reactive terminal alkyne makes it an exceptionally versatile tool for constructing complex molecules, particularly through click chemistry. For researchers in drug discovery, this compound offers a reliable and efficient means to introduce a piperazine moiety and explore a vast chemical space, accelerating the development of novel therapeutic agents.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | 199538-99-3 | Benchchem [benchchem.com]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate solubility data

An In-depth Technical Guide Topic: A Comprehensive Technical Guide to the Solubility Profile of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing Solubility in Modern Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It serves as a critical building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The molecule incorporates a piperazine core, a reactive propargyl group for "click chemistry," and a tert-butyloxycarbonyl (Boc) protecting group. Understanding its solubility is not a trivial pursuit; it is a cornerstone for successful reaction setup, purification, formulation design, and predicting in vivo performance.[2] Poor aqueous solubility, for instance, is a primary driver of formulation challenges and can lead to incomplete absorption and diminished bioavailability for drug candidates.[2][3]

This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will first infer a detailed solubility profile based on its structural components and data from analogous molecules. Subsequently, we will provide a gold-standard, step-by-step experimental protocol for determining its precise thermodynamic solubility, empowering researchers to generate reliable and reproducible data in their own laboratories.

Section 1: Predicting Solubility from Molecular Architecture

The solubility of a compound is fundamentally governed by its physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. By dissecting the structure of this compound, we can anticipate its behavior in various solvent classes.

-

The Piperazine Core: This heterocyclic amine is a polar component capable of hydrogen bonding, which generally contributes to solubility in polar solvents, including water to some extent.

-

The Boc Group (tert-butyloxycarbonyl): This is a bulky and lipophilic protecting group. Its non-polar nature significantly enhances the compound's solubility in non-polar organic solvents like chlorinated hydrocarbons.[4]

-

The Propargyl Group: This terminal alkyne is a small, relatively non-polar functional group. While it provides a key reactive handle, its impact on the overall solubility profile is minimal compared to the more dominant piperazine and Boc groups.[4]

The interplay between these structural motifs dictates the compound's overall solubility, suggesting a broad solubility range across many common organic solvents but limited solubility in highly non-polar aliphatic solvents or water.

Caption: Structural components influencing the solubility of the target compound.

Section 2: Inferred Solubility Profile

While precise quantitative data must be determined experimentally, a reliable qualitative profile can be inferred from structurally related compounds like N-Boc-piperazine and various PEGylated propargyl-Boc linkers.[4][5][6][7] N-Boc-piperazine is noted to be soluble in common organic solvents like dichloromethane and ethanol but less so in water.[5][6] This information, combined with the structural analysis above, leads to the following expected solubility summary.

| Solvent Class | Solvent Name | Chemical Formula | Inferred Solubility | Rationale / Notes from Analogous Compounds |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | The high polarity effectively solvates the piperazine core. Analogous Boc-protected amines and linkers show high solubility.[4] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Similar to DMSO, its polarity is well-suited for this type of molecule.[4] | |

| Acetonitrile (ACN) | C₂H₃N | Soluble | Commonly used as a solvent in reactions involving similar building blocks. | |

| Polar Protic | Methanol | CH₄O | Soluble | N-Boc-piperazine is soluble in methanol. The alcohol can hydrogen bond with the piperazine nitrogens.[6][8] |

| Ethanol | C₂H₆O | Soluble | N-Boc-piperazine is soluble in ethanol.[5] | |

| Water | H₂O | Sparingly Soluble | The large, lipophilic Boc group is expected to significantly limit aqueous solubility. N-Boc-piperazine is less soluble in water.[6] | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The lipophilic Boc group and overall structure are highly compatible with chlorinated solvents.[5][6] |

| Chloroform | CHCl₃ | Soluble | Similar to DCM, expected to be an excellent solvent. | |

| Ester | Ethyl Acetate | C₄H₈O₂ | Soluble | The moderate polarity and ester group are compatible with the molecule. N-Boc-piperazine is soluble in ethyl acetate.[8] |

| Non-Polar | Toluene | C₇H₈ | Likely Soluble | The aromatic nature can interact favorably with the molecule. |

| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | Insoluble | The high lipophilicity of aliphatic hydrocarbons is generally insufficient to solvate the polar piperazine core. Used for precipitation.[4] | |

| Ether | Diethyl Ether | C₄H₁₀O | Sparingly Soluble | Often used for precipitation of similar PEGylated compounds.[4] |

Section 3: Gold-Standard Protocol for Experimental Solubility Determination

To move beyond inference to definitive, quantitative data, an experimental approach is essential. The saturation "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[2] The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium, separate the excess solid, and quantify the concentration of the dissolved solute in the supernatant.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge with appropriate vial adapters

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Autosampler vials for analysis

-

Calibrated HPLC-UV or LC-MS system

2. Safety Precautions:

-

Hazard Profile: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[11]

3. Experimental Procedure:

-

Step 1: Preparation of the Slurry

-

Add an excess amount of the solid compound to a pre-labeled glass vial. The key is to add enough material so that a visible amount of solid remains after the equilibration period, ensuring saturation.[2][12] A starting point of ~5-10 mg in 1 mL of solvent is often sufficient.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

-

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[2] Temperature control is critical as solubility is temperature-dependent.[3]

-

Agitate the samples for a sufficient duration to reach equilibrium. For most compounds, 24 to 48 hours is adequate.[2][3] This ensures the dissolution process has reached a thermodynamic steady state.

-

-

Step 3: Phase Separation (Critical Step)

-

After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.

-

This step is crucial for accurately measuring the concentration of the dissolved compound.[2]

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solids.

-

Method B (Filtration): Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is effective but can lead to sample loss through adsorption to the filter membrane. Centrifugation is often preferred to avoid this potential artifact.

-

-

Step 4: Sampling and Quantification

-

Immediately after separation, carefully pipette a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet if using centrifugation.

-

Perform a serial dilution of the supernatant with an appropriate solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated, quantitative method like HPLC-UV or LC-MS. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

4. Data Analysis and Reporting:

-

Calculate the concentration of the compound in the original supernatant by applying the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in that specific solvent at the tested temperature.

-

Report the results clearly in units of mg/mL or µg/mL.

Conclusion

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. petalheadexim.com [petalheadexim.com]

- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 9. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. scispace.com [scispace.com]

A Technical Guide to the Stability of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a key building block in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the molecule's distinct functional moieties—a terminal alkyne, a piperazine ring, and an N-Boc protecting group—a thorough understanding of its stability profile is critical for ensuring the integrity of intermediates and the final active pharmaceutical ingredients (APIs). This document outlines the inherent chemical liabilities of the structure, proposes potential degradation pathways, and provides detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Introduction: A Molecule of Interest in Drug Development

This compound (PubChem CID: 11287538) is a bifunctional molecule increasingly utilized in medicinal chemistry.[1] Its terminal alkyne group serves as a versatile handle for "click chemistry" reactions, while the piperazine core is a common pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during synthetic sequences. However, the very features that make this molecule synthetically attractive also represent its primary stability liabilities. An empirical and predictive understanding of its degradation is therefore not merely academic but essential for robust process development, formulation, and ensuring the quality of research and clinical materials.

Intrinsic Stability: A Functional Group Analysis

The stability of this compound can be predicted by examining its three core components:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously labile under acidic conditions, readily cleaving to release the free piperazine, isobutylene, and carbon dioxide.[2][3] It can also be susceptible to thermal degradation at elevated temperatures.[4][5][6][7] The kinetics of acid-catalyzed deprotection can even exhibit a second-order dependence on the acid concentration.[8]

-

The Piperazine Ring: As a cyclic diamine, the piperazine moiety is susceptible to oxidation. In industrial settings, piperazine has been shown to degrade into products like N-formylpiperazine, ethylenediamine (EDA), and 2-oxopiperazine under oxidative and thermal stress.[9][10][11][12] The secondary amine within the ring can also be a target for various reactions.

-

The Terminal Alkyne: The propargyl group is reactive and can undergo various transformations. Terminal alkynes are known to be susceptible to oxidative cleavage, which, depending on the conditions, can yield carboxylic acids or dicarbonyl compounds.[13][14][15] Some terminal alkynes are also prone to oxidation and dimerization, which can be catalyzed by trace metals.[16]

This analysis forms the logical basis for designing a comprehensive stability assessment. The primary objective is to challenge the molecule with conditions that stress these specific functional groups to identify potential degradation products and degradation rates.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This is crucial for developing a stability-indicating analytical method.

General Considerations

-

Objective: The goal is to achieve 5-20% degradation of the parent compound. This provides a sufficient quantity of degradants for detection and characterization without completely consuming the parent drug.

-

Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.

-

Mass Balance: A well-developed analytical method should account for the majority of the mass of the parent compound, including the parent drug remaining and the sum of all degradation products.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.

Caption: Predicted degradation pathways under stress conditions.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on initial results.

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24 hours | To induce deprotection of the acid-labile N-Boc group.[2][17] |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C | 24 hours | To assess stability in alkaline conditions. While the N-Boc group is base-stable, other reactions may occur. |

| Oxidative Stress | 3% Hydrogen Peroxide | Room Temp | 24 hours | To promote oxidation of the piperazine ring and the terminal alkyne.[11][14][18] |

| Thermal Stress | Solid sample in a calibrated oven | 105°C | 48 hours | To evaluate solid-state thermal stability and potential for thermal N-Boc deprotection.[4][5] |

| Photolytic Stress | Solid sample in a photostability chamber (ICH Q1B) | Ambient | As per ICH | To assess sensitivity to light, which can induce photo-oxidation.[17][19] |

Step-by-Step Protocol for a Typical Stress Study (e.g., Acid Hydrolysis):

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean glass vial.

-

Dissolution: Dissolve the sample in a minimal amount of a suitable co-solvent (e.g., acetonitrile or methanol) before adding the stress reagent to ensure complete dissolution.

-

Stress Application: Add 10 mL of 0.1 M HCl to the vial.

-

Incubation: Place the vial in a calibrated oven or water bath at 60°C for 24 hours.

-

Neutralization & Dilution: After the incubation period, cool the sample to room temperature. Carefully neutralize the solution with an equivalent amount of 0.1 M NaOH. Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

-

Analysis: Analyze the stressed sample, a control sample (stored at 4°C), and a blank (stress reagent and solvent only) by a suitable analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse for this application.

Method Development Strategy

The following workflow outlines the process of developing a robust stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For basic compounds like piperazine derivatives, columns with low silanol activity are recommended to minimize peak tailing.[17]

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH will ensure the piperazine nitrogen atoms are protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes should be sufficient to elute the parent compound and a range of potential degradation products with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: A Photodiode Array (PDA) detector is essential for monitoring multiple wavelengths and for peak purity analysis. A primary wavelength of ~210 nm should be monitored, as the molecule lacks a strong chromophore.[20]

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products by comparing their mass-to-charge ratios with predicted structures.

Causality in Method Development:

-

Why an acidic mobile phase? The piperazine moiety is basic. At neutral or basic pH, it can interact strongly with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). An acidic mobile phase protonates the piperazine, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[17]

-

Why gradient elution? Forced degradation can produce a mixture of compounds with a wide range of polarities. An isocratic method is unlikely to resolve all degradants from the parent peak and from each other. A gradient elution, by systematically increasing the organic solvent strength, allows for the separation of both highly polar and non-polar compounds in a single run.[17]

Handling and Storage Recommendations

Based on the chemical nature of this compound, the following handling and storage conditions are recommended to ensure its long-term stability:

Table 2: Recommended Storage and Handling

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[21] For long-term storage, -20°C is preferable. | Lower temperatures slow down potential degradation reactions, including thermal deprotection of the N-Boc group and ring degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize exposure to atmospheric oxygen and moisture, which could lead to oxidation of the alkyne and piperazine moieties, and hydrolysis of the Boc group, respectively. |

| Light | Store in an amber vial or other light-resistant container. | To protect against photolytic degradation.[17] |

| pH (in solution) | If used in solution, prepare fresh and use promptly. If storage is necessary, buffer to a slightly acidic or neutral pH and store at low temperatures. | The molecule's stability is pH-dependent due to the acid-labile N-Boc group. |

Conclusion

The stability of this compound is governed by the reactivity of its N-Boc, piperazine, and terminal alkyne functionalities. A systematic approach involving forced degradation studies under acidic, oxidative, and thermal stress is essential to elucidate its degradation profile. The development of a robust, stability-indicating HPLC method is paramount for accurately quantifying the parent compound and its degradation products. By understanding the inherent chemical liabilities and implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical chemical building block throughout the development lifecycle.

References

- 1. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | 301185-41-1 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] This reaction's remarkable efficiency, regioselectivity, and tolerance of a wide range of functional groups have cemented its status as an indispensable tool in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds readily at ambient temperatures to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[1][4] This transformation is characterized by a massive rate acceleration, on the order of 107 to 108, compared to its thermal counterpart.[1]